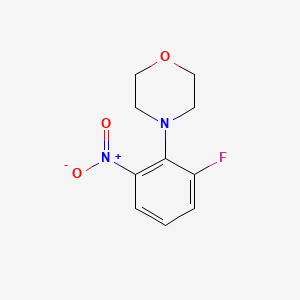

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

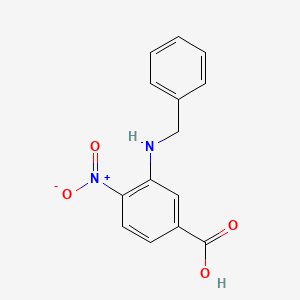

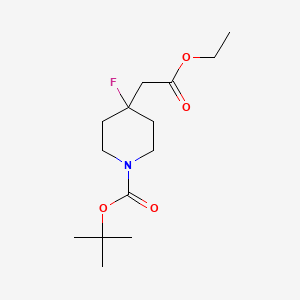

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride , also known by its CAS registry number 60-23-1 , is a chemical compound with the molecular formula C5H14N2O2S . It falls under the category of sulfonamides and is commonly used in research and laboratory settings .

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate amine with chloroethanesulfonic acid . The resulting product is then hydrolyzed to yield the hydrochloride salt form .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including compounds structurally similar to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, have been studied for their ability to inhibit carbonic anhydrase isozymes. These enzymes are involved in critical physiological processes, such as aqueous humor secretion in the eye, which is a key factor in the development of glaucoma. Inhibitors like dorzolamide, which share a sulfonamide group, have shown effectiveness in reducing intraocular pressure (IOP) in glaucomatous conditions through topical application. The research suggests that the sulfonamide moiety's ability to confer water solubility is crucial for the topical activity of these compounds as antiglaucoma drugs, highlighting the importance of the sulfonamide group in drug design for ocular applications (Borrás et al., 1999) (Menabuoni et al., 1999).

Therapeutic Implications

The inhibition of carbonic anhydrase has therapeutic implications beyond glaucoma treatment. Sulfonamides, including those structurally related to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, have been explored for their anticonvulsant properties, suggesting potential applications in the treatment of epilepsy. These findings indicate the versatility of sulfonamide compounds in drug development for various conditions, emphasizing the need for further research into their mechanisms of action and therapeutic potential (Masereel et al., 2002).

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s important to note that it belongs to the class of alkanolamines and has a molecular formula of C5H15ClN2O2S .

Target of Action

Result of Action

properties

IUPAC Name |

2-amino-N-propan-2-ylethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEZQXPXEFXKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)